Product packaging for N1-isopropyl-N2-(4-methoxyphenyl)oxalamide(Cat. No.:CAS No. 331264-33-6)

N1-isopropyl-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B3004174
CAS No.: 331264-33-6
M. Wt: 236.271
InChI Key: OTPFBKNRLBSHCT-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-(4-methoxyphenyl)oxalamide is a high-purity oxalamide compound supplied for research and development purposes. With the CAS Number 331264-33-6 , it has a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol . This chemical belongs to the oxalamide class, which are subjects of ongoing research due to their potential as key intermediates in organic synthesis and for constructing more complex molecular architectures. The structure features an isopropyl group and a 4-methoxyphenyl group attached to a central oxalamide core, a motif known for its ability to participate in hydrogen bonding. This can influence the compound's physicochemical properties and its interaction with biological targets. General synthetic routes for related oxalamides, as described in patents, often involve the reaction of amine precursors with oxalic acid derivatives in the presence of a base like triethylamine and in solvents such as toluene or acetonitrile . For Research Use Only. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented here is for research and development reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B3004174 N1-isopropyl-N2-(4-methoxyphenyl)oxalamide CAS No. 331264-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)13-11(15)12(16)14-9-4-6-10(17-3)7-5-9/h4-8H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPFBKNRLBSHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Oxalamides

The construction of the oxalamide backbone is typically achieved through various coupling methods that form amide bonds.

Amidation is the core process for creating oxalamides. The most conventional approach begins with an activated form of oxalic acid, such as oxalyl chloride or a dialkyl oxalate (B1200264). researchgate.net The high reactivity of oxalyl chloride allows for a sequential, two-step reaction with two different amines. To create an unsymmetrical oxalamide, one would first react oxalyl chloride with one amine (e.g., 4-methoxyaniline) at low temperatures to form the intermediate oxamoyl chloride. This intermediate is then reacted with the second amine (isopropylamine) to yield the final product. google.com

Alternatively, aminolysis of dialkyl oxalates (like diethyl oxalate) can be employed. nih.gov This method often requires heating and may proceed stepwise, allowing for the introduction of different amines to produce unsymmetrical products.

Modern, more sustainable methods are also being developed. One such approach is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes. researchgate.netnih.gov This process generates the oxalamide with hydrogen gas as the only byproduct, representing a green and atom-economic alternative. researchgate.netnih.gov

Table 1: Common Reagents for Oxalamide Synthesis

Precursor Amine Source Coupling/Activating Agent Key Features
Oxalic Acid Primary/Secondary Amines Thionyl Chloride (to form Oxalyl Chloride) Conventional, highly reactive, generates HCl byproduct. researchgate.net
Diethyl Oxalate Primary/Secondary Amines Heat Less reactive than oxalyl chloride, suitable for stepwise addition. nih.gov
Ethylene Glycol Primary/Secondary Amines Ruthenium Pincer Catalyst Atom-economic, green synthesis, produces H₂ byproduct. researchgate.netnih.gov

This table is interactive. Click on the headers to sort.

Creating complex molecules containing an oxalamide core often involves a multi-step synthesis where the oxalamide formation is one part of a larger sequence. researchgate.net For instance, the synthesis of a bioactive compound might involve preparing complex amine precursors first, followed by the key oxalamide-forming coupling reaction. These multi-step approaches are essential for building molecular diversity and incorporating various functional groups into the final structure.

Targeted Synthesis of N1-isopropyl-N2-(4-methoxyphenyl)oxalamide and Related Analogues

A plausible targeted synthesis for this compound would involve the reaction of ethyl oxalyl chloride with 4-methoxyaniline to form ethyl N-(4-methoxyphenyl)oxamate. This intermediate ester could then be subjected to amidation with isopropylamine (B41738) to yield the desired final product. This stepwise approach ensures the unsymmetrical nature of the final compound.

Analogues can be synthesized by varying the amine components. For example, replacing isopropylamine with other alkylamines or 4-methoxyaniline with different substituted anilines would generate a library of related oxalamide compounds. The synthesis of N-aryl oxalamides is a field of active research, particularly as these motifs are found in various biologically active molecules and are used as ligands in catalysis. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of oxalamides involves careful control of several factors to maximize yield and purity. Key variables include the choice of solvent, reaction temperature, stoichiometry of reagents, and the type of base used to scavenge acid byproducts (like HCl). For instance, in reactions involving oxalyl chloride, non-nucleophilic bases such as triethylamine (B128534) or pyridine (B92270) are commonly used. google.com The reaction temperature is often kept low initially to control the reactivity of the acyl chloride and prevent side reactions. DFT (Density Functional Theory) calculations have been used to understand the reaction mechanism of ruthenium-catalyzed oxalamide synthesis, revealing that the rate-determining step involves the release of hydrogen, which can help in optimizing catalyst design and reaction conditions. nih.gov

Derivatization and Functionalization Strategies

Further modification of the this compound structure could be achieved through reactions targeting the aromatic ring or potentially the N-H protons if a suitable base is used. For example, the methoxy-substituted phenyl ring could undergo electrophilic aromatic substitution, although the directing effects of the amide and methoxy (B1213986) groups would need to be considered.

Chirality could be introduced into the molecule by using a chiral amine as one of the starting materials. For example, if a chiral analogue of isopropylamine, such as (R)- or (S)-1-phenylethylamine, were used in the synthesis, the resulting oxalamide would be chiral. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. While no specific asymmetric synthesis for this compound has been reported, general methods for asymmetric amidation or the use of chiral auxiliaries could potentially be adapted for this purpose.

Analog Synthesis for Structure-Property Modulation of this compound: A Review of Available Methodologies

The strategic modification of lead compounds through analog synthesis is a cornerstone of modern medicinal chemistry and materials science. This approach allows for the fine-tuning of a molecule's physicochemical and biological properties. In the context of the chemical compound this compound, the synthesis of analogs would involve the systematic alteration of its core structure to investigate and modulate its properties. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically detailing the synthesis of analogs of this compound and the subsequent analysis of their structure-property relationships.

While general principles of organic synthesis can be applied to theorize potential synthetic routes for such analogs, the absence of specific published data, including detailed research findings and corresponding data tables, prevents a thorough and evidence-based discussion on this topic. The exploration of structure-property modulation for this particular compound remains an area with limited to no documented research.

General synthetic strategies for analogous N,N'-disubstituted oxalamides typically involve the condensation of an oxalate derivative with corresponding amines. For instance, modifying the N-isopropyl group could be achieved by reacting N-(4-methoxyphenyl)oxamic acid ethyl ester with a series of different primary or secondary amines. Conversely, analogs with variations on the 4-methoxyphenyl (B3050149) ring could be synthesized by reacting N-isopropyloxamic acid ethyl ester with a variety of substituted anilines.

Following synthesis, the characterization and evaluation of these hypothetical analogs would be crucial to establish any structure-property relationships. This would involve a suite of analytical techniques to determine physicochemical properties such as melting point, solubility, lipophilicity (logP), and spectroscopic data (NMR, IR, MS). Furthermore, if the parent compound has known biological activity, the analogs would be subjected to relevant bioassays to determine how structural modifications influence their potency, selectivity, and other pharmacodynamic or pharmacokinetic parameters.

Unfortunately, without specific experimental data from the scientific literature, any discussion of detailed research findings, complete with data tables illustrating the impact of structural modifications, would be purely speculative. The scientific community has yet to publish research that specifically addresses the analog synthesis and structure-property modulation of this compound. Therefore, a detailed exposition on this specific topic, as requested, cannot be provided at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For N1-isopropyl-N2-(4-methoxyphenyl)oxalamide, a combination of one-dimensional and two-dimensional NMR experiments in solution, and potentially in the solid state, would be employed for a comprehensive characterization.

High-resolution proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In a typical ¹H NMR spectrum of this compound, distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) protons, the isopropyl group protons, and the amide protons are expected.

The aromatic protons on the p-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The protons ortho to the methoxy group would be expected at a slightly different chemical shift than the protons ortho to the oxalamide nitrogen due to differing electronic effects. The methoxy group itself would present as a sharp singlet, typically around δ 3.8 ppm.

The isopropyl group would exhibit a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The amide protons (NH) would appear as broadened singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to -NH)7.4 - 7.6Doublet
Aromatic (ortho to -OCH₃)6.8 - 7.0Doublet
Amide (Ar-NH)8.0 - 9.0Broad Singlet
Amide (iPr-NH)7.5 - 8.5Broad Singlet
Isopropyl (CH)4.0 - 4.2Septet
Methoxy (OCH₃)~3.8Singlet
Isopropyl (CH₃)1.1 - 1.3Doublet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The two carbonyl carbons of the oxalamide moiety are expected to resonate at the downfield end of the spectrum (δ 155-165 ppm).

The aromatic carbons will show four distinct signals for the p-disubstituted ring. The carbon bearing the methoxy group (C-OCH₃) and the carbon attached to the amide nitrogen (C-NH) will have characteristic chemical shifts influenced by these substituents. The methoxy carbon itself will appear around δ 55 ppm. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)158 - 162
Aromatic (C-NH)130 - 132
Aromatic (C-OCH₃)156 - 158
Aromatic (CH, ortho to -NH)121 - 123
Aromatic (CH, ortho to -OCH₃)114 - 116
Methoxy (OCH₃)~55.5
Isopropyl (CH)41 - 43
Isopropyl (CH₃)22 - 24

Note: These are predicted values and may vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR), particularly with Magic Angle Spinning (MAS), is a powerful technique for studying the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For this compound, ssNMR could provide valuable information on intermolecular interactions, such as hydrogen bonding involving the amide groups, which dictate the crystal packing. It can also reveal the presence of different polymorphs, which may have distinct crystalline arrangements and, consequently, different physical properties. Cross-polarization MAS (CP-MAS) experiments would be particularly useful for enhancing the signal of the less abundant ¹³C nuclei.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the isopropyl methine proton and the methyl protons, as well as the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment would reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the isopropyl and 4-methoxyphenyl fragments to the central oxalamide core. For instance, correlations from the amide protons to the carbonyl carbons would confirm the structure.

Variable-temperature (VT) NMR studies could provide insights into dynamic processes, such as restricted rotation around the amide C-N bonds. Changes in the NMR spectrum as a function of temperature can be used to determine the energy barriers for these rotational processes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₆N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. An excellent agreement between the calculated and observed mass would provide strong evidence for the proposed molecular formula.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺237.1234
[M+Na]⁺259.1053

Note: These values are calculated for the most abundant isotopes of each element.

In addition to determining the molecular formula, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer further structural confirmation. Key fragment ions would be expected from the cleavage of the amide bonds, the loss of the isopropyl group, and the fragmentation of the 4-methoxyphenyl moiety. Analysis of these fragments would allow for a detailed confirmation of the connectivity of the different structural units within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS can be utilized to determine its purity and identify potential isomers or related byproducts from a synthesis mixture. The gas chromatograph would separate the compound from other volatile components, and the mass spectrometer would then provide a mass spectrum corresponding to the eluted compound. The resulting mass spectrum would show the molecular ion peak, which corresponds to the molecular weight of this compound, and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For instance, common fragmentation pathways for similar compounds often involve cleavage of the amide bonds or loss of the isopropyl and methoxyphenyl groups.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) offers an even deeper level of structural analysis. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected and then subjected to further fragmentation to produce a secondary mass spectrum of product ions. This technique is invaluable for confirming the connectivity of atoms within the this compound molecule. By selecting the molecular ion of this compound as the precursor, the resulting product ion spectrum would reveal detailed information about its constituent parts. For example, fragmentation could confirm the presence of the N-isopropyl and N-(4-methoxyphenyl) moieties by showing characteristic neutral losses or fragment ions corresponding to these groups.

Electrospray Ionization (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules that may not be suitable for GC-MS. For this compound, ESI-MS would typically involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The process generates protonated molecules, [M+H]+, or other adducts (e.g., [M+Na]+). This technique is advantageous as it often results in less fragmentation than electron ionization (used in GC-MS), providing a clear signal for the molecular ion and allowing for accurate molecular weight determination.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These vibrations are dependent on the bond strengths and atomic masses, making these methods excellent for identifying functional groups and confirming molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies would include N-H stretching vibrations for the amide groups, C=O stretching vibrations for the two carbonyl groups in the oxalamide backbone, and C-N stretching vibrations. Additionally, characteristic peaks for the aromatic ring of the methoxyphenyl group and the aliphatic C-H bonds of the isopropyl group would be present.

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide)Stretching1630 - 1680
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350
C-O (Ether)Stretching1000 - 1300

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching of the C=C bonds in the aromatic ring and the C-C bonds would likely produce strong signals.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgrsc.org While this compound itself is not inherently chiral, VCD could be a powerful tool if the molecule were to be studied in a chiral environment or if chiral derivatives were synthesized. VCD spectroscopy can provide detailed three-dimensional structural information, including the absolute configuration and conformational analysis of chiral molecules in solution. rsc.orgrsc.org

Based on a comprehensive search for scientific literature, there is no publicly available research data corresponding to the specific experimental analyses requested for the compound this compound (CAS No. 331264-33-6).

Detailed experimental findings and data required to populate the sections on , including Single-Crystal X-ray Diffraction, X-ray Powder Diffraction (XRPD), Hirshfeld Surface Analysis, Electronic Absorption Spectroscopy, and Chiroptical Spectroscopy, could not be located.

Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as per the specific instructions of the request. Any attempt to do so by using data from related but different chemical compounds would be scientifically inaccurate and misleading.

Despite a comprehensive search for scientific literature, no specific computational chemistry or theoretical investigation studies focusing on the chemical compound this compound were found.

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Structure Activity/property Relationship Sar/spr Studies

Influence of Isopropyl Group Modifications on Molecular Behavior

The N-isopropyl group plays a significant role in defining the steric and hydrophobic character of one end of the molecule. Modifications to this alkyl substituent can substantially alter the compound's physical properties and its interaction with biological targets. SAR studies on related N-alkyl amides and N-alkyl oxalamides demonstrate that the size, shape, and branching of the alkyl chain are critical variables. mdpi.comnih.gov

The branched nature of the isopropyl group provides more significant steric bulk compared to a linear propyl group. This can be advantageous for fitting into specific hydrophobic pockets of a receptor but may be detrimental if the binding site is sterically constrained. In studies of other molecular classes, bulky substituents have been shown to affect the energetics favorably for ring formation and hydrogen bonding. nih.gov The conformational flexibility of the isopropyl group is also a factor; molecular dynamics simulations on N-isopropyl acrylamide (B121943) have shown that temperature changes primarily affect the conformation of the N-isopropyl side chains. nih.gov

Replacing the isopropyl group with other alkyl moieties allows for a systematic exploration of a binding site's topology.

Table 1: Predicted Impact of Isopropyl Group Modifications

Modification Steric Bulk (Relative) Lipophilicity (Relative) Potential Impact on Molecular Behavior
Methyl -- -- Reduces steric hindrance; may increase water solubility.
Ethyl - - Slightly increases size and lipophilicity over methyl.
Isopropyl Baseline Baseline Provides moderate steric bulk and lipophilicity.
tert-Butyl + + Maximizes steric bulk; may act as a "hydrophobic anchor" but could introduce steric clashes.

These modifications would allow for the fine-tuning of the molecule's van der Waals interactions and solubility profile. For example, in studies on mono-N-alkylated primary oxalamides, the molecular structure of branched alkyl tail-groups was found to have a significant effect on the properties of the gels they formed, including thermal stability, stiffness, and network morphology, demonstrating the profound impact of the N-alkyl group on intermolecular self-assembly. mdpi.com

Impact of 4-Methoxyphenyl (B3050149) Moiety Variations on Functional Properties

The 4-methoxyphenyl group dictates the electronic and aromatic properties of the other end of the molecule. Its features can be rationally modified to tune interactions such as π-stacking, hydrogen bonding, and dipole-dipole forces. The methoxy (B1213986) group at the para position is an electron-donating group, which influences the electron density of the entire aromatic ring and the adjacent amide nitrogen.

Studies on N-aryl oxalamides and related compounds show that both the electronic nature and the steric properties of substituents on the aromatic ring are important for their function. researchgate.net The balance of electron-withdrawing and electron-donating groups can significantly influence a compound's reactivity and biological activity. ontosight.ai For instance, replacing the electron-donating methoxy group with an electron-withdrawing group like a chloro or nitro group would decrease the electron density on the ring and could alter its binding mode, for example, by weakening its ability to act as a hydrogen bond acceptor.

Computational investigations into C–N cross-coupling reactions have formalized this relationship, finding a significant correlation between the activation energies of reactions and the Hammett σ parameters of the aryl substituents, which quantify their electron-donating or -withdrawing ability. nih.gov

Table 2: Predicted Impact of 4-Methoxyphenyl Moiety Variations

Ring Position Substituent Electronic Effect Potential Impact on Functional Properties
para (4) -OCH₃ Electron Donating Enhances π-electron density; oxygen can act as H-bond acceptor.
para (4) -H Neutral Provides a baseline for substituent effects.
para (4) -Cl Electron Withdrawing Reduces π-electron density; introduces potential for halogen bonding.
para (4) -CF₃ Strongly Electron Withdrawing Significantly reduces π-electron density; increases lipophilicity.
meta (3) -OCH₃ Electron Donating Alters the position of H-bond accepting capacity and dipole moment.

Role of the Oxalamide Linkage in Molecular Architecture

This self-complementary nature allows oxalamide-containing molecules to participate in robust and predictable intermolecular hydrogen-bonding motifs, which is a key feature in crystal engineering and molecular self-assembly. researchgate.netacs.org The all-trans conformation of the oxalamide group is generally favored, stabilized by cooperative intramolecular dipole-dipole interactions. researchgate.net

Crystallographic studies of retro-peptides containing a central oxalamide group confirm that the torsion angle about the central CO–CO bond is typically trans (approximately 180°). nih.gov This preference for a planar, extended conformation makes the oxalamide linkage a relatively rigid scaffold, which can be useful for positioning the two N-substituents (the isopropyl and 4-methoxyphenyl groups) in a well-defined spatial orientation. However, these studies also show that significant steric hindrance, such as that introduced by flanking proline residues, can force the CO-CO bond into a non-planar, orthogonal conformation. nih.gov This indicates a degree of torsional flexibility that could allow for an "induced fit" into a binding site.

Stereochemical Effects on Properties and Reactivity

While N1-isopropyl-N2-(4-methoxyphenyl)oxalamide itself is an achiral molecule, the introduction of stereocenters into its structure would be expected to have a profound impact on its biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral compound can exhibit widely different pharmacological, toxicological, and metabolic profiles. nih.govresearchgate.net This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov

Chirality could be introduced into the this compound scaffold in several ways:

Modification of the Alkyl Group: Replacing the isopropyl group with a chiral moiety, such as a sec-butyl group, would create (R)- and (S)-enantiomers.

Modification of the Aryl Group: Introducing a chiral substituent onto the 4-methoxyphenyl ring.

Atropisomerism: Introducing bulky substituents at the ortho positions of the phenyl ring could hinder rotation around the N-aryl bond, potentially leading to stable, separable atropisomers which are axially chiral. mdpi.com

Studies on other chiral molecules have demonstrated the critical importance of stereochemistry. For example, in a series of nature-inspired compounds, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that uptake or target binding is highly stereoselective. nih.govresearchgate.netmalariaworld.org Therefore, if a chiral analog of this compound were designed, it would be essential to separate and evaluate each enantiomer individually, as one may be significantly more potent or possess a more desirable activity profile than the other.

Design Principles for Modulating Specific Interactions

The SAR and SPR insights discussed in the previous sections provide a foundation for the rational design of new molecules based on the this compound scaffold. The goal of rational design is to systematically modify a lead compound to optimize its interactions with a target, thereby enhancing its desired properties. nih.govresearchgate.net

Key design principles for this molecular class include:

Utilizing the Oxalamide Linker as a Scaffold: The preferred rigid and planar trans-conformation of the oxalamide bridge can be used to orient the N-alkyl and N-aryl groups in a predictable manner. In one study, an oxalamide-based linker was successfully used to synthesize hybrid molecules, where the length of the spacer chain was found to be a critical determinant of biological activity. rsc.org

Probing Hydrophobic Pockets: The N-isopropyl group can be systematically varied (e.g., to methyl, tert-butyl, or cyclobutyl) to probe the size and shape of hydrophobic regions within a target binding site, optimizing van der Waals contacts.

Tuning Electronic and Polar Interactions: The 4-methoxyphenyl ring serves as a versatile handle for modifying electronic properties. Substituents can be chosen based on their Hammett parameters to fine-tune π-stacking interactions, alter the hydrogen bond accepting potential of the ring system, or introduce new interactions like halogen bonds. ontosight.ainih.gov

Exploiting Hydrogen Bonding: The four hydrogen bonding sites on the oxalamide core are primary points of interaction. Molecular design should aim to satisfy these interactions with complementary donors and acceptors in the target site.

Introducing Stereochemistry for Selectivity: If a target is known, introducing chiral centers can lead to analogs with improved potency and selectivity. The synthesis of single enantiomers would be crucial to distinguish the activity of each stereoisomer. nih.gov

By applying these principles, often aided by computational modeling to predict binding affinities, new analogs of this compound can be designed with a higher probability of achieving a desired functional outcome. ontosight.aiescholarship.org

Applications in Chemical and Materials Sciences Academic Research Focus

Role as Ligands in Catalysis and Coordination Chemistry

The structural features of N1-isopropyl-N2-(4-methoxyphenyl)oxalamide, specifically the presence of multiple coordination sites (the nitrogen and oxygen atoms of the oxalamide backbone), make it an effective ligand in the field of catalysis and coordination chemistry.

Asymmetric Catalysis Mediated by Oxalamide-based Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. While direct studies on this compound in this context are not extensively documented in publicly available literature, the broader class of oxalamide-based ligands has been recognized for its potential in mediating stereoselective transformations. The chirality can be introduced into the ligand scaffold, which then coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. The interplay of the isopropyl and 4-methoxyphenyl (B3050149) substituents in the target molecule can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.

Metal Complex Formation and Stability Studies

The ability of this compound to form stable complexes with various metal ions is a key area of investigation. The stability of these complexes is governed by factors such as the nature of the metal ion, the solvent system, and the inherent coordination properties of the ligand. The oxalamide moiety can act as a bidentate or bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes.

Table 1: Coordination Behavior of Related Oxalamide Ligands

Metal Ion Coordination Mode Resulting Complex Geometry
Copper(II) Bidentate (N, O) Square Planar / Distorted Octahedral
Zinc(II) Bidentate (N, O) Tetrahedral / Octahedral

This table is illustrative of the coordination behavior of oxalamide-type ligands and is not based on specific experimental data for this compound.

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding the behavior of this compound in the solid state and in solution.

Hydrogen Bonding Networks

The N-H and C=O groups within the oxalamide structure are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. The methoxy (B1213986) group on the phenyl ring can also participate in weaker C-H···O hydrogen bonds, further directing the packing of the molecules. The formation of specific hydrogen bonding motifs, such as chains or sheets, is a critical aspect of the crystal engineering of this compound.

Crystal Engineering and Polymorphism Studies

Crystal engineering focuses on the rational design of crystalline solids with desired properties. For this compound, this involves controlling the intermolecular interactions to dictate the crystal packing. Studies on analogous molecules have shown that even subtle changes in substituents can lead to different packing arrangements and, consequently, different physical properties. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a key consideration in these studies, as different polymorphs can exhibit variations in properties like solubility, melting point, and stability. While specific polymorphism studies on this compound are not widely reported, the potential for such phenomena is inherent in its molecular structure.

Advanced Materials Research

The unique molecular structure and the ability to form ordered assemblies make this compound a candidate for investigation in advanced materials research. Its potential applications could lie in the development of functional materials where the molecular organization at the nanoscale dictates the macroscopic properties. This could include areas such as nonlinear optics, molecular sensors, or as a building block for metal-organic frameworks (MOFs), although specific research in these areas for this particular compound is still emerging. The combination of a rigid aromatic core with flexible aliphatic groups provides a molecular design that can be exploited for the creation of novel materials with tailored functionalities.

Design and Synthesis of Novel Polymers and Soft Materials

The synthesis of novel polymers and soft materials is a cornerstone of modern materials science, driving innovations across numerous sectors. The general approach involves the polymerization of monomer units, which can be tailored to achieve specific material properties. Oxalamide structures, in a broader context, can be incorporated into polymer backbones or as pendant groups. The presence of amide linkages can introduce hydrogen bonding capabilities, which are crucial for influencing the mechanical properties, thermal stability, and self-assembly behavior of polymers.

For a compound like this compound to be utilized in polymer synthesis, it would first need to be functionalized with polymerizable groups, such as vinyl or acrylic moieties. The subsequent polymerization, potentially with other co-monomers, could lead to the formation of new polymeric materials. The isopropyl and methoxyphenyl groups would be expected to influence the resulting polymer's solubility, glass transition temperature, and interaction with other molecules.

Table 1: Potential Polymerization Strategies for Functionalized Oxalamide Monomers

Polymerization TechniqueDescriptionPotential Advantages for Oxalamide-based Polymers
Free Radical Polymerization Initiated by free radicals, this method is versatile for a wide range of vinyl monomers.Robust and tolerant to various functional groups.
Controlled Radical Polymerization (e.g., ATRP, RAFT) Allows for precise control over polymer chain length, architecture, and composition.Enables the synthesis of well-defined polymers with predictable properties.
Condensation Polymerization Involves the reaction between two different functional groups, leading to the formation of a small molecule byproduct.Suitable for incorporating the oxalamide moiety directly into the polymer backbone.

Investigation of Optoelectronic Properties (theoretical/spectroscopic)

The study of a molecule's optoelectronic properties involves understanding how it interacts with light. This is fundamental for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and photodetectors. The investigation typically combines theoretical calculations with spectroscopic measurements.

The oxalamide core, with its conjugated system of pi-electrons, along with the aromatic methoxyphenyl group, suggests that this compound could possess interesting photophysical properties. Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict electronic transitions, absorption and emission spectra, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy would be essential to experimentally validate the theoretical predictions and to characterize the compound's photophysical behavior, including its quantum yield and excited-state lifetime.

Chemical Sensing and Recognition (Theoretical and Experimental Foundations)

Chemical sensors are devices that detect and respond to specific chemical species. The design of a chemical sensor often relies on a receptor molecule that selectively binds to the target analyte, leading to a measurable signal. The oxalamide functional group is known to participate in hydrogen bonding, which can be a key interaction for molecular recognition.

The methoxyphenyl group in this compound could also engage in pi-pi stacking interactions with aromatic analytes. Theoretical modeling can be used to predict the binding affinity and selectivity of the compound for various guest molecules. Experimentally, techniques like NMR titration, isothermal titration calorimetry (ITC), and fluorescence quenching studies could be employed to quantify the binding events and to understand the mechanism of recognition.

Chemical Biology Tools (e.g., enzyme inhibition mechanisms, cellular pathway modulation)

In chemical biology, small molecules are used as probes to study and manipulate biological processes. Enzyme inhibition is a key area of interest, as it forms the basis for many therapeutic drugs. Oxalamide-containing compounds have been explored as inhibitors for various enzymes, often by mimicking the structure of the natural substrate or by binding to allosteric sites.

To investigate this compound as a potential enzyme inhibitor, a target enzyme would first be identified based on structural or functional hypotheses. In vitro enzyme assays would then be conducted to determine the compound's inhibitory activity and to elucidate its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Further studies could involve X-ray crystallography to determine the binding mode of the compound within the enzyme's active site. If the compound shows cellular activity, it could be used to modulate specific signaling pathways, providing insights into cellular function.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical research. For N1-isopropyl-N2-(4-methoxyphenyl)oxalamide, future efforts could focus on moving beyond traditional amidation reactions, which often involve stoichiometric activating agents and generate significant waste.

One promising avenue is the exploration of acceptorless dehydrogenative coupling reactions. This approach, which has been successfully applied to the synthesis of other oxalamides, involves the direct coupling of an amine with a diol, such as ethylene (B1197577) glycol, catalyzed by a transition metal complex, often based on ruthenium. rsc.orgrsc.orgresearchgate.net This method is highly atom-economical, producing hydrogen gas as the only byproduct. rsc.orgrsc.orgresearchgate.net The application of this methodology to the synthesis of this compound from readily available precursors would represent a significant advancement in its production.

Another area of interest is the use of catalytic carbonylation reactions. These methods utilize carbon monoxide as a C2 source to directly couple two different amines, which could provide a more direct and efficient route to unsymmetrical oxalamides like this compound. Research in this area would involve the design and screening of catalysts that can selectively promote the desired carbonylation and amidation sequence.

Exploration of New Application Domains

The structural features of this compound, including the amide linkages capable of hydrogen bonding and the methoxy-substituted aromatic ring, suggest a range of potential applications that are currently unexplored.

A primary area for future investigation is its potential as a biologically active agent . The oxalamide scaffold is present in various pharmaceuticals, including anticoagulants and antiviral agents. rsc.org Systematic screening of this compound and its derivatives against a panel of biological targets could uncover novel therapeutic activities. For instance, its ability to act as an inhibitor for specific enzymes or as a modulator of protein-protein interactions could be explored.

Furthermore, the hydrogen bonding capabilities of the oxalamide moiety suggest potential applications in supramolecular chemistry and materials science . The ability of this compound to self-assemble into ordered structures, such as gels or liquid crystals, could be investigated. Such materials could have applications in areas like drug delivery or as functional organic materials.

Advanced Integrated Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. For this compound, a combined approach could provide deep insights into its properties and guide the design of new derivatives with enhanced functionalities.

Density Functional Theory (DFT) studies can be employed to investigate the conformational preferences, electronic structure, and spectroscopic properties of the molecule. acs.org Such calculations can help to understand its reactivity and predict its behavior in different chemical environments. For example, DFT could be used to model the binding of this compound to a biological target, providing a rational basis for the design of more potent analogues.

The use of high-throughput screening (HTS) , both experimental and computational, represents another significant research avenue. rsc.org Computationally, large virtual libraries of this compound derivatives could be rapidly screened for desirable properties. Experimentally, HTS techniques could be used to efficiently test the biological activity or material properties of a range of related compounds. This integrated approach can significantly accelerate the pace of discovery. rsc.org

Green Chemistry Approaches in Oxalamide Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to minimize environmental impact and enhance sustainability. youtube.com Future research on the synthesis of this compound should prioritize the adoption of greener methodologies.

A key focus will be the replacement of hazardous solvents with more environmentally benign alternatives. The exploration of reactions in water, supercritical fluids, or bio-based solvents would be a significant step towards a more sustainable synthesis. Additionally, the development of catalytic methods that operate under milder reaction conditions and with lower catalyst loadings will be crucial.

Furthermore, the concept of atom economy , which seeks to maximize the incorporation of reactant atoms into the final product, should be a guiding principle. youtube.com The development of synthetic routes that minimize the formation of byproducts and waste is essential. For instance, the aforementioned acceptorless dehydrogenative coupling represents a highly atom-economical approach to oxalamide synthesis. rsc.orgrsc.orgresearchgate.net The application and refinement of such methods for the production of this compound will be a key area of future research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N1-isopropyl-N2-(4-methoxyphenyl)oxalamide, and how can reaction conditions be optimized for improved yields?

  • Methodology : The compound is typically synthesized via condensation reactions using oxalyl chloride, substituted anilines, and isopropylamine. For example, oxalamides are often prepared by reacting oxalyl chloride with primary or secondary amines in dioxane or THF under reflux (60–80°C). Optimizing stoichiometry (e.g., 1:1 molar ratio of amines to oxalyl chloride) and using anhydrous conditions can enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of oxalamide derivatives?

  • Methodology :

  • FTIR : Identifies characteristic carbonyl (C=O) stretches at 1670–1690 cm⁻¹ and N-H stretches at 3300–3350 cm⁻¹, confirming oxalamide bond formation .
  • NMR : ¹H NMR resolves methoxy (δ 3.7–3.9 ppm) and isopropyl (δ 1.2–1.4 ppm) groups, while ¹³C NMR confirms oxalamide carbonyl signals at δ 165–175 ppm .
  • XRD : Validates crystallinity and hydrogen-bonded β-sheet conformations in the solid state .

Advanced Research Questions

Q. How does the spacer length between oxalamide moieties influence nucleation efficiency in semi-crystalline polymers like poly(lactide)?

  • Methodology : Oxalamides with aliphatic spacers (e.g., –(CH₂)ₙ–) between two oxalamide groups exhibit tunable nucleation efficiency. Shorter spacers (n=2–4) enhance polymer miscibility and self-assembly via hydrogen bonding, promoting heterogeneous nucleation. Longer spacers (n=8–12) reduce crystallization onset temperatures due to reduced rigidity. Systematic studies using DSC and SAXS under quiescent vs. shear conditions reveal spacer-dependent crystallization kinetics .

Q. What strategies resolve contradictions in thermal stability data when incorporating multiple oxalamide groups in copolymer hard segments?

  • Methodology : Copolymers with three oxalamide groups in hard segments show high flow temperatures (~220°C) but poor processability. Balancing rigidity and processability requires reducing oxalamide groups to two and optimizing spacer length (e.g., hexamethylene spacers). Comparative DSC and tensile testing of copolymers with 2 vs. 3 oxalamide groups demonstrate trade-offs between thermal stability and melt-processability .

Q. How do shear conditions during polymer processing affect the nucleation efficiency of oxalamide-based compounds?

  • Methodology : Under high shear rates (e.g., industrial extrusion), oxalamides with flexible end-groups (e.g., hexyl chains) undergo shear-induced alignment, forming oriented nuclei that elevate crystallization onset temperatures (up to 140°C in iPP). SAXS and rheometry reveal that shear aligns oxalamide aggregates, reducing nucleation barriers and enhancing crystallization kinetics .

Data Analysis and Experimental Design

Q. How can researchers address discrepancies in hydrogen-bonding behavior observed in oxalamide-containing compounds?

  • Methodology : Discrepancies arise from conformational flexibility (e.g., planar vs. non-planar oxalamide arrangements). Solid-state NMR and variable-temperature FTIR differentiate dynamic vs. static hydrogen bonds. For example, N,N′-dimethyl oxalamide adopts a planar trans conformation in crystals, while β-alanine-linked derivatives show torsional angles up to 180°, altering hydrogen-bond strength .

Q. What experimental approaches validate the phase-separated morphology of oxalamide-containing thermoplastic elastomers (TPEs)?

  • Methodology :

  • AFM/SAXS : Map hard-segment (oxalamide) domains and soft-segment (polyether) matrices.
  • DMA : Quantify glass transition (Tg) of soft segments (~-50°C) and flow temperatures of hard segments (>200°C).
  • WAXS : Confirm β-sheet stacking of oxalamides in hard domains, critical for mechanical resilience .

Applications in Material Science

Q. What design principles optimize oxalamide-based nucleating agents for bio-polymers like poly(hydroxyalkanoate)s (PHAs)?

  • Methodology : Incorporate end-groups mimicking the polymer matrix (e.g., ester groups for PHAs) to enhance melt miscibility. Tailor spacer length to match polymer chain mobility, ensuring oxalamides self-assemble just below the polymer’s melting point. DSC and polarized microscopy validate nucleation density improvements (e.g., 10–20°C increase in crystallization temperature) .

Q. How do oxalamides contribute to supramolecular assemblies in crystal engineering?

  • Methodology : Oxalamides act as self-complementary hydrogen-bonding motifs, forming dimeric or β-sheet structures. Single-crystal XRD of N,N′-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide reveals interlocking H-bond networks, enabling predictable crystal packing. Modifying substituents (e.g., methoxy vs. hydroxy groups) tunes lattice parameters and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.